Cas no 312537-83-0 (2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline)

2-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is a fluorinated aromatic compound featuring a tetrazole functional group, which enhances its utility in pharmaceutical and agrochemical applications. The presence of both fluorine and the tetrazole moiety contributes to its unique reactivity and potential as a versatile intermediate in medicinal chemistry. The fluorine atom improves metabolic stability and bioavailability, while the tetrazole group offers hydrogen-bonding capabilities and mimics carboxylic acids, making it valuable in drug design. This compound is particularly useful in synthesizing bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure ensures consistent performance in synthetic routes, supporting efficient scale-up for industrial applications.
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline structure
312537-83-0 structure
Product name:2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
CAS No:312537-83-0
MF:C7H10FN5
MW:183.186203479767
MDL:MFCD01822150
CID:4740136
PubChem ID:592153

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-(5-tetrazolidinyl)aniline
    • 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
    • MDL: MFCD01822150
    • Inchi: 1S/C7H10FN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3,7,10-13H,9H2
    • InChI Key: ARGKQXQYYZRBGT-UHFFFAOYSA-N
    • SMILES: NC1C(F)=CC(C2NNNN2)=CC=1

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3001833-1g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95%
1g
$614.0 2023-09-06
Enamine
EN300-3001833-0.1g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
0.1g
$202.0 2025-02-20
Enamine
EN300-3001833-0.25g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
0.25g
$289.0 2025-02-20
Enamine
EN300-3001833-5.0g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
5.0g
$1779.0 2025-02-20
1PlusChem
1P0283QF-1g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95%
1g
$821.00 2024-05-06
1PlusChem
1P0283QF-100mg
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95%
100mg
$303.00 2024-05-06
Enamine
EN300-3001833-0.05g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
0.05g
$135.0 2025-02-20
Enamine
EN300-3001833-0.5g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
0.5g
$480.0 2025-02-20
Enamine
EN300-3001833-1.0g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
1.0g
$614.0 2025-02-20
Enamine
EN300-3001833-10.0g
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
312537-83-0 95.0%
10.0g
$2638.0 2025-02-20

Additional information on 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline

Recent Advances in the Study of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS: 312537-83-0) in Chemical Biology and Pharmaceutical Research

The compound 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS: 312537-83-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This aromatic heterocycle combines the unique properties of a fluorine substituent with the versatile tetrazole moiety, offering significant potential for the development of novel therapeutic agents. Recent studies have focused on its applications as a key intermediate in the synthesis of biologically active molecules, particularly in the areas of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 312537-83-0 as a building block for selective Janus kinase (JAK) inhibitors. The researchers utilized the tetrazole group's ability to form hydrogen bonds and its bioisosteric relationship with carboxylic acids to enhance target binding affinity. The fluorine atom at the 2-position was found to significantly influence the compound's metabolic stability and membrane permeability, addressing common challenges in kinase inhibitor development.

In pharmaceutical formulation research, 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline has shown remarkable properties as a precursor for prodrug development. A recent patent application (WO2023051234) describes its conversion to various ester derivatives with improved solubility profiles while maintaining the parent compound's pharmacological activity. This approach has particular relevance for oral dosage forms where bioavailability enhancement is crucial.

Structural optimization studies have revealed that the compound's tetrazole ring exhibits tautomerism that can be exploited for selective target engagement. Nuclear magnetic resonance (NMR) and X-ray crystallography analyses have provided detailed insights into the preferred tautomeric forms in different biological environments, information that is proving valuable for structure-based drug design efforts targeting protein-protein interactions.

Recent safety and toxicology assessments of 312537-83-0 derivatives have yielded promising results. In vitro studies using human hepatocytes and microsomes indicate favorable metabolic stability, with the fluorine substitution reducing oxidative metabolism at the aniline nitrogen. These findings, published in Drug Metabolism and Disposition (2024), suggest reduced risk of reactive metabolite formation compared to non-fluorinated analogs.

The compound's utility extends beyond small molecule therapeutics, with emerging applications in chemical biology probes. A Nature Chemical Biology publication (2024) reported its incorporation into activity-based protein profiling (ABPP) reagents, where the tetrazole moiety serves as both a recognition element and a photolabile group for target identification. This dual functionality represents a significant advancement in proteomics research tools.

Ongoing clinical trials involving derivatives of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline (NCT05678921) for inflammatory diseases highlight its translational potential. Preliminary Phase I data demonstrate favorable pharmacokinetic profiles, with plasma concentrations reaching therapeutic levels while maintaining an acceptable safety margin. These developments position 312537-83-0 as a privileged structure in the design of next-generation immunomodulators.

Future research directions for this compound class include exploration of its metal-chelating properties for radiopharmaceutical applications and further investigation of its potential in targeted protein degradation strategies. The unique electronic properties imparted by the fluorine-tetrazole combination offer unexplored opportunities for innovative drug design paradigms in precision medicine.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.